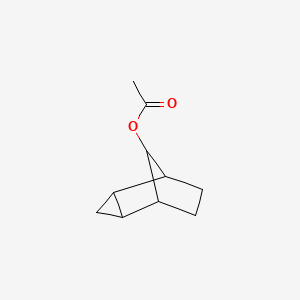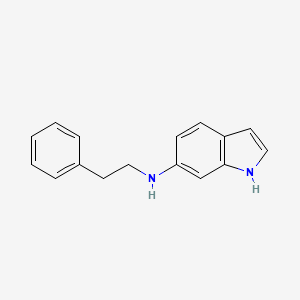
Salicylanilide, 4'-fluoro-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylanilide, 4’-fluoro-3-nitro-, is a derivative of salicylanilide, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 4’ position and a nitro group at the 3’ position on the aniline ring. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 4’-fluoro-3-nitro-, typically involves the nitration of 4’-fluorosalicylanilide. The process begins with the preparation of 4’-fluorosalicylanilide through the reaction of salicylic acid with 4-fluoroaniline. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3’ position .
Industrial Production Methods
Industrial production of Salicylanilide, 4’-fluoro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Salicylanilide, 4’-fluoro-3-nitro-, undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-fluoro-3-amino-salicylanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the salicylanilide moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria.
Medicine: Explored for its potential as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The biological activity of Salicylanilide, 4’-fluoro-3-nitro-, is primarily attributed to its ability to interfere with essential cellular processes. The compound targets bacterial cell membranes, disrupting their integrity and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects . In cancer cells, it induces apoptosis by modulating signaling pathways such as the PI3K/Akt/mTOR pathway .
Comparación Con Compuestos Similares
Similar Compounds
Salicylanilide: The parent compound with similar biological activities but lacking the specific modifications of the 4’-fluoro-3-nitro derivative.
4’-fluorosalicylanilide: Similar structure but without the nitro group, resulting in different biological properties.
3’-nitrosalicylanilide: Lacks the fluorine atom, affecting its chemical reactivity and biological activity.
Uniqueness
Salicylanilide, 4’-fluoro-3-nitro-, stands out due to the combined presence of the fluorine and nitro groups, which enhance its antimicrobial and anticancer properties. These modifications also influence its chemical reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
4043-45-2 |
|---|---|
Fórmula molecular |
C13H9FN2O4 |
Peso molecular |
276.22 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9FN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
Clave InChI |
YHAKOGOODGRFEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)







![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)





